molecular formula C16H13NO7 B5869094 4-formyl-2,6-dimethoxyphenyl 3-nitrobenzoate

4-formyl-2,6-dimethoxyphenyl 3-nitrobenzoate

Cat. No. B5869094
M. Wt: 331.28 g/mol
InChI Key: XUAHFEGURDSZOJ-UHFFFAOYSA-N
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Description

4-formyl-2,6-dimethoxyphenyl 3-nitrobenzoate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been extensively researched for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 4-formyl-2,6-dimethoxyphenyl 3-nitrobenzoate is not fully understood. However, it is believed that this compound may exert its anticancer effects by inducing apoptosis in cancer cells. It has also been suggested that this compound may inhibit the activity of certain enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 4-formyl-2,6-dimethoxyphenyl 3-nitrobenzoate has anticancer effects in vitro. It has been shown to induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells. However, the effects of this compound on normal cells are not well understood.

Advantages and Limitations for Lab Experiments

One advantage of using 4-formyl-2,6-dimethoxyphenyl 3-nitrobenzoate in lab experiments is that it is relatively easy to synthesize. Additionally, this compound has been extensively studied for its potential applications in various fields, which makes it a valuable tool for researchers. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 4-formyl-2,6-dimethoxyphenyl 3-nitrobenzoate. One area of research is the development of new synthetic methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on normal cells. Finally, more research is needed to explore the potential applications of this compound in various fields, such as organic chemistry and medicinal chemistry.
In conclusion, 4-formyl-2,6-dimethoxyphenyl 3-nitrobenzoate is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.

Synthesis Methods

The synthesis of 4-formyl-2,6-dimethoxyphenyl 3-nitrobenzoate involves the reaction of 4-formyl-2,6-dimethoxyphenol with 3-nitrobenzoyl chloride in the presence of a catalyst. The resulting product is a yellow powder that is soluble in organic solvents such as chloroform and dichloromethane.

Scientific Research Applications

4-formyl-2,6-dimethoxyphenyl 3-nitrobenzoate has been extensively studied for its potential applications in various fields. In the field of organic chemistry, this compound is used as a building block for the synthesis of other compounds. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions. In the field of medicinal chemistry, this compound has been studied for its potential as an anticancer agent.

properties

IUPAC Name

(4-formyl-2,6-dimethoxyphenyl) 3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO7/c1-22-13-6-10(9-18)7-14(23-2)15(13)24-16(19)11-4-3-5-12(8-11)17(20)21/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUAHFEGURDSZOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Formyl-2,6-dimethoxyphenyl) 3-nitrobenzoate

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